molecular formula C9H7NO4 B13679101 3-(3-Furyl)-5-methylisoxazole-4-carboxylic Acid

3-(3-Furyl)-5-methylisoxazole-4-carboxylic Acid

Cat. No.: B13679101
M. Wt: 193.16 g/mol
InChI Key: QRJIHHZWQWIBHD-UHFFFAOYSA-N
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Description

3-(3-Furyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at position 5, a carboxylic acid group at position 4, and a 3-furyl moiety at position 3. The isoxazole scaffold is known for its metabolic stability and bioactivity, making it a common pharmacophore in drug discovery . The 3-furyl substituent introduces an oxygen-containing heteroaromatic ring, which may enhance solubility and influence electronic interactions compared to purely aromatic or halogenated analogs.

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

3-(furan-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C9H7NO4/c1-5-7(9(11)12)8(10-14-5)6-2-3-13-4-6/h2-4H,1H3,(H,11,12)

InChI Key

QRJIHHZWQWIBHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=COC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Furyl)-5-methylisoxazole-4-carboxylic Acid can be achieved through several methods. One common approach involves the condensation of aldehydes with primary nitro compounds. For instance, the reaction of 3-oxetanone with primary nitro derivatives can yield isoxazole-4-carbaldehydes . Another method involves the preparation of furfuryl aryl(alkyl) ketones, which can be synthesized through acid-catalyzed cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of catalytic processes and optimization of reaction parameters, can be applied to scale up the production of 3-(3-Furyl)-5-methylisoxazole-4-carboxylic Acid.

Chemical Reactions Analysis

Types of Reactions

3-(3-Furyl)-5-methylisoxazole-4-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dimethyl carbonate for esterification, piperidinium acetate as a catalyst, and 5% Pd/C for catalytic hydrogenation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, esterification reactions can yield ester derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

3-(3-Furyl)-5-methylisoxazole-4-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Furyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituent at position 3 of the isoxazole ring critically impacts physicochemical and biological properties. Key comparisons include:

Compound Name Substituent Molecular Weight Key Properties Biological Activity Reference
3-(3-Furyl)-5-methylisoxazole-4-carboxylic Acid 3-Furyl ~209.18 (calc.) Polar, electron-rich due to furyl oxygen; potential for H-bonding Hypothesized immunomodulatory
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid 4-Fluorophenyl 223.21 Lipophilic; electron-withdrawing fluorine enhances metabolic stability Antibacterial (e.g., Flucloxacillin impurity)
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid 2-Chlorophenyl 239.67 Steric hindrance from ortho-chlorine; moderate solubility in organic solvents Immunosuppressive activity
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid 5-Methylthiophen-2-yl 225.26 Sulfur atom increases lipophilicity; less polar than furyl analogs Not reported
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid 2,6-Dichlorophenyl 272.08 High lipophilicity; rigid structure enhances binding to hydrophobic targets Antibacterial (penicillin derivatives)

Physical Properties

  • Solubility : The 3-furyl group’s polarity may improve aqueous solubility compared to chlorophenyl analogs (e.g., 3-(2-chloro-6-fluorophenyl) derivative has low water solubility ).
  • Melting points : Halogenated derivatives (e.g., 2,6-dichlorophenyl, mp 221–222°C ) exhibit higher melting points than heteroaryl analogs due to crystallinity.

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